N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
The compound “N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide” is a heterocyclic compound . It is part of a class of compounds known as pyrazoles, which have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including our compound of interest, have therapeutic importance in medicinal chemistry. They serve as lead molecules for drug discovery due to their wide-ranging biological and physiological functions. Some notable therapeutic properties include:
Material Science
Thiophenes contribute significantly to material science. Their applications include:
Spectrophotometric Determination
Our compound has found applications in spectrophotometric determination:
- Species Detection in Pharmaceuticals : They are used for detecting specific species in pharmaceutical samples .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including those with thiophene moieties, exhibit potent antileishmanial and antimalarial effects. These compounds are of interest in combating parasitic diseases .
Plant Hormone Analog
Thiophenes have structural similarities to plant hormones. Although not directly related to our compound, it’s worth noting that indole derivatives, such as indole-3-acetic acid, play essential roles in plant growth and development .
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. They protect metals from corrosion .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of applications of pyrazole-containing compounds, this compound could be of interest in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to targetsuccinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways.
Mode of Action
It’s suggested that the compound forms astrong hydrogen bond with its target, which could be a key factor in its interaction .
Biochemical Pathways
These compounds have been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting a potential impact on the biochemical pathways these organisms utilize for growth and reproduction .
Pharmacokinetics
Similar compounds have been found to havehigh solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibitpotent antileishmanial and antimalarial activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-7-6-8(17(2)16-7)11-14-15-12(19-11)13-10(18)9-4-3-5-20-9/h3-6H,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFBTZOOWOSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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